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Compound of Interest

Compound Name: Aurora kinase inhibitor-2

Cat. No.: B160856

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation
of mitosis and are frequently overexpressed in various human cancers.[1] This has made them
attractive targets for the development of novel anti-cancer therapeutics. Aurora Kinase
inhibitor-2 is a selective and ATP-competitive inhibitor of Aurora A and Aurora B kinases.[2]
These application notes provide detailed information on the solubility and preparation of
Aurora kinase inhibitor-2, along with protocols for its evaluation in biochemical and cell-based

assays.

Physicochemical and Biological Properties

Aurora kinase inhibitor-2 is an anilinoquinazoline compound that is cell-permeable.[3][4] It
functions as a potent and selective inhibitor of both Aurora A and Aurora B kinases by
competing with ATP for the kinase's binding pocket.[3]
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Property Value Reference
Molecular Formula C23H20N403 [5]
Molecular Weight 400.43 g/mol [5]

CAS Number 331770-21-9 [5]
Appearance White to yellow solid [6]

ICso (Aurora A) 310 nM [5]

ICso (Aurora B) 240 nM [5]

ICso (MCF-7 cells) 1.25 uM [4115]

Solubility Data

The solubility of Aurora kinase inhibitor-2 has been determined in various solvents. It is
important to note that for in vitro assays, freshly opened, anhydrous DMSO is recommended as
hygroscopic DMSO can negatively impact solubility.[3][6] For some preparations, ultrasonic
treatment may be necessary to achieve complete dissolution.[5][7]

itra Solubili

Solvent Concentration Notes Reference
100 mg/mL (249.73 Ultrasonic treatment
DMSO _ 51171
mM) may be required.
80 mg/mL (199.78 Use fresh, anhydrous
DMSO [3]
mM) DMSO.
DMSO 5 mg/mL - [8]
Water Insoluble - [3]
Ethanol Insoluble - [3]

In Vivo Formulation Solubility
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Solvent System Concentration Reference

10% DMSO + 90% (20% SBE-

] ) > 2.5 mg/mL (6.24 mM) [5]
B-CD in saline)
10% DMSO + 90% corn oil > 2.5 mg/mL (6.24 mM) [5]
10% DMSO + 40% PEG300 +
> 2.08 mg/mL (5.19 mM) [5]

5% Tween-80 + 45% saline

Preparation of Solutions

Proper preparation of stock and working solutions is critical for obtaining reliable and
reproducible experimental results.

Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

Aurora kinase inhibitor-2 (solid)

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortex mixer

Ultrasonic bath (optional)
Protocol:

o Calculate the mass of Aurora kinase inhibitor-2 required to prepare the desired volume of
a 10 mM stock solution (Molecular Weight = 400.43). For 1 mL of 10 mM stock, 4.0043 mg of
the inhibitor is needed.

* Weigh the calculated amount of the inhibitor and transfer it to a sterile microcentrifuge tube.
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e Add the appropriate volume of anhydrous DMSO to the tube.
» Vortex the solution thoroughly until the solid is completely dissolved.

o |f dissolution is difficult, sonicate the solution in an ultrasonic bath for short intervals until a
clear solution is obtained.[5]

 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

» Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months, protected
from light.[6]

Preparation of Formulations for In Vivo Use

This protocol provides a method for preparing a formulation suitable for in vivo experiments
using a co-solvent system.

Materials:

Aurora kinase inhibitor-2 stock solution in DMSO (e.g., 25 mg/mL)

PEG300

Tween-80

Sterile saline (0.9% NacCl)

Sterile tubes

Protocol:

e Prepare the vehicle solution by mixing 40% PEG300, 5% Tween-80, and 45% saline. For 1
mL of vehicle, mix 400 uL PEG300, 50 pL Tween-80, and 450 pL saline.

o To prepare the final formulation, add 10% of the Aurora kinase inhibitor-2 stock solution in
DMSO to 90% of the prepared vehicle. For example, to prepare 1 mL of a 2.5 mg/mL final
concentration, add 100 pL of a 25 mg/mL DMSO stock to 900 L of the vehicle.

» Vortex the solution thoroughly to ensure it is clear and homogenous.[5]
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Experimental Protocols

Aqueous Solubility Determination (Turbidimetric
Method)

This protocol outlines a high-throughput method to determine the kinetic agueous solubility of
Aurora kinase inhibitor-2.

Materials:

Aurora kinase inhibitor-2 (10 mM stock in DMSO)

Phosphate-Buffered Saline (PBS), pH 7.4

96-well clear bottom plate

Plate reader capable of measuring absorbance at a suitable wavelength (e.g., 620 nm)
Protocol:

e Prepare a series of dilutions of the 10 mM Aurora kinase inhibitor-2 stock solution in
DMSO.

e In a 96-well plate, add 198 uL of PBS (pH 7.4) to each well.

e Add 2 pL of each inhibitor dilution in DMSO to the PBS-containing wells, resulting in a final
DMSO concentration of 1%. This will create a range of final inhibitor concentrations.

e Include control wells with 2 uL of DMSO in 198 pL of PBS as a blank.
o Seal the plate and shake for 2 hours at room temperature.
o Measure the absorbance (turbidity) of each well at 620 nm using a plate reader.

» The aqueous solubility is the concentration at which a significant increase in turbidity is
observed compared to the blank, indicating precipitation of the compound.
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In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™
Assay)

This protocol describes a method to determine the ICso value of Aurora kinase inhibitor-2
against Aurora A or Aurora B using a luminescence-based kinase assay.[9][10]

Materials:

Recombinant human Aurora A or Aurora B kinase

o Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
o ATP

» Kinase assay buffer

e Aurora kinase inhibitor-2 (serial dilutions)

e ADP-Glo™ Kinase Assay Kit

» White, opaque 384-well plates

e Luminometer

Protocol:

Prepare serial dilutions of Aurora kinase inhibitor-2 in the kinase assay buffer containing a
final DMSO concentration of 1%.

In a 384-well plate, add 1 pL of each inhibitor dilution. For positive (100% activity) and
negative (0% activity) controls, add 1 uL of the buffer with 1% DMSO.

Add 2 pL of the Aurora kinase (A or B) solution to the inhibitor and positive control wells. Add
2 UL of kinase assay buffer to the negative control wells.

Prepare a substrate/ATP mixture in the kinase assay buffer.

Initiate the kinase reaction by adding 2 pL of the substrate/ATP mix to all wells.
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Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 5 puL of ADP-Glo™
Reagent to each well.

Incubate at room temperature for 40 minutes.

Add 10 pL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a
luminescent signal.

Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the positive and
negative controls.

Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-
linear regression analysis to determine the 1Cso value.

Cell-Based Proliferation Assay (MTT Assay in MCF-7
Cells)

This protocol details a method to assess the anti-proliferative effect of Aurora kinase
inhibitor-2 on the MCF-7 breast cancer cell line.[2][11]

Materials:

MCE-7 cells

Complete growth medium (e.g., EMEM with 10% FBS, 0.01 mg/mL human insulin, and 1%
penicillin-streptomycin)

Aurora kinase inhibitor-2 (serial dilutions in complete growth medium)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well tissue culture plates
Humidified incubator (37°C, 5% CO2)

Microplate reader

Protocol:

Seed MCEF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 pL of complete
growth medium and allow them to attach overnight.

The next day, remove the medium and replace it with 100 pL of fresh medium containing
serial dilutions of Aurora kinase inhibitor-2. Include vehicle control wells (e.g., 0.1%
DMSO).

Incubate the cells for 72 hours at 37°C in a 5% CO:z incubator.

After the incubation period, add 20 pL of MTT solution to each well and incubate for another
4 hours.

Carefully aspirate the medium containing MTT.

Add 150 pL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to
determine the ICso value.

Visualizations
Aurora Kinase Signaling Pathway in Mitosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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